molecular formula C15H16N2O4S2 B2675360 2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide CAS No. 941971-71-7

2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide

Cat. No.: B2675360
CAS No.: 941971-71-7
M. Wt: 352.42
InChI Key: ZJQGRPWVKWXDRM-UHFFFAOYSA-N
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Description

2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Scientific Research Applications

2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds with a thiophene ring and a sulfonamide group have been found to have antimicrobial and anti-inflammatory activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-methanesulfonylphenylacetic acid with N-methylthiophene-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of industrial methods depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-2-(4-methanesulfonylphenyl)propanoic acid: This compound shares structural similarities with 2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide and may exhibit similar chemical properties and reactivity.

    Methyl 2-(2-acetamido-4-methanesulfonylphenyl)acetate: Another related compound that can be used for comparison in terms of reactivity and applications.

Uniqueness

This compound stands out due to its thiophene core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and medicinal chemistry.

Properties

IUPAC Name

N-methyl-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-8-22-15(12)17-13(18)9-10-3-5-11(6-4-10)23(2,20)21/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQGRPWVKWXDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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